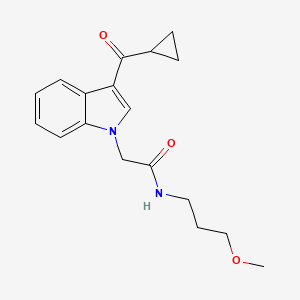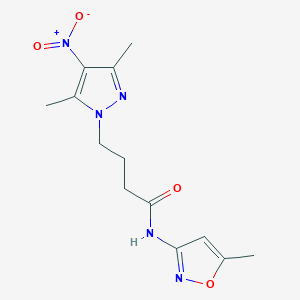![molecular formula C27H33FN4O3S B11065811 2-{1-(4-fluorophenyl)-5-oxo-3-[(1-propylpiperidin-4-yl)methyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11065811.png)
2-{1-(4-fluorophenyl)-5-oxo-3-[(1-propylpiperidin-4-yl)methyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-(4-FLUOROPHENYL)-5-OXO-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a piperidylmethyl group, and a methoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(4-FLUOROPHENYL)-5-OXO-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core imidazolidinyl structure, followed by the introduction of the fluorophenyl, piperidylmethyl, and methoxyphenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would need to consider factors like cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{1-(4-FLUOROPHENYL)-5-OXO-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or tool for studying biological processes, such as enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: It might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{1-(4-FLUOROPHENYL)-5-OXO-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets involved would depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- Thiophene-fused polyaromatics
Uniqueness
2-{1-(4-FLUOROPHENYL)-5-OXO-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. The presence of the fluorophenyl, piperidylmethyl, and methoxyphenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its versatility and potential utility.
Properties
Molecular Formula |
C27H33FN4O3S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-5-oxo-3-[(1-propylpiperidin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H33FN4O3S/c1-3-14-30-15-12-19(13-16-30)18-31-24(17-25(33)29-21-6-10-23(35-2)11-7-21)26(34)32(27(31)36)22-8-4-20(28)5-9-22/h4-11,19,24H,3,12-18H2,1-2H3,(H,29,33) |
InChI Key |
BUQHGJOYNODTSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide](/img/structure/B11065731.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11065732.png)
![7'-(Bromomethyl)-1',7'-dimethyldispiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane-3',2''-[1,3]dioxolane]](/img/structure/B11065743.png)
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide)](/img/structure/B11065747.png)
![9-nitro-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide](/img/structure/B11065748.png)
![3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol](/img/structure/B11065750.png)
![N-{1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11065755.png)
![1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11065773.png)
![8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11065774.png)
![6-Ethoxy-1-[(4-fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11065777.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11065792.png)

![N-{4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazin-2-yl}propanamide](/img/structure/B11065804.png)
